3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with bromine and methyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step processes. One common method includes the bromination of 2,5-dimethylpyrrole followed by cyclization with a suitable pyridine derivative. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase inhibition.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups at specific positions enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
860362-51-2 |
---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-4-7-9(11-5)8(10)6(2)12-7/h3-4,12H,1-2H3 |
InChI Key |
XHKDMCGLAPAQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=C2Br)C |
Purity |
95 |
Origin of Product |
United States |
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